molecular formula C20H23NO4 B12392232 Tetrahydropalmatrubine CAS No. 7762-76-7

Tetrahydropalmatrubine

Cat. No.: B12392232
CAS No.: 7762-76-7
M. Wt: 341.4 g/mol
InChI Key: DKBYSDUFSXFXMP-UHFFFAOYSA-N
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Description

Tetrahydropalmatrubine is an isoquinoline alkaloid that can be isolated from the herbaceous plant Corydalis saxicola . It belongs to the class of tetrahydroprotoberberine alkaloids, which are known for their diverse pharmacological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydropalmatrubine typically involves the Bischler-Napieralski cyclization-reduction reaction. This method starts with the condensation of β-ethylamides of electron-rich arenes using reagents such as phosphorus pentoxide, phosphorus oxychloride, or zinc chloride . The choice of reducing agent in the subsequent step is crucial as it generates a new stereogenic center at carbon-1. Asymmetric transfer hydrogenation catalyzed by chiral ruthenium(II) complexes has been shown to be an effective method for the enantioselective reduction of cyclic imines, producing tetrahydroisoquinolines with high yields and enantiomeric excess values ranging from 90% to 97% .

Industrial Production Methods: Industrial production of this compound involves the extraction from Corydalis saxicola, followed by purification processes to isolate the compound . The extraction process typically includes solvent extraction, chromatography, and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Tetrahydropalmatrubine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Tetrahydropalmatrubine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Tetrahydropalmatine
  • Corydaline
  • Benzyltetrahydropalmatine
  • Crassiflorine
  • Litseglutine B
  • Stephalagine

Properties

CAS No.

7762-76-7

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol

InChI

InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3

InChI Key

DKBYSDUFSXFXMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O

Origin of Product

United States

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